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Compound of Interest

Compound Name: Ethyl dithioacetate

Cat. No.: B1582784 Get Quote

This guide provides a comprehensive technical overview of ethyl dithioacetate, a versatile

thiocarbonyl compound with emerging significance in organic synthesis and medicinal

chemistry. Addressed to researchers, scientists, and professionals in drug development, this

document delves into the fundamental molecular characteristics, synthetic methodologies, and

key applications of this intriguing molecule.

Molecular Formula and Elucidation of Structure
Ethyl dithioacetate, systematically named ethyl ethanedithioate, is an organic sulfur

compound with the molecular formula C₄H₈S₂. Its structure features a central thiocarbonyl

group (C=S) bonded to a methyl group and an ethylthio group (-SCH₂CH₃).

The IUPAC name for this compound is ethyl ethanedithioate, and it is also known by its CAS

Registry Number 870-73-5. The linear formula is CH₃CSSCH₂CH₃.

Bonding and Resonance
The thiocarbonyl group in ethyl dithioacetate is a key determinant of its reactivity. The carbon-

sulfur double bond is significantly different from its oxygen analog, the carbonyl group (C=O).

Due to the larger atomic radius of sulfur compared to oxygen, the p-orbital overlap in the C=S

π-bond is less efficient, resulting in a weaker bond. The dissociation energy of a C=S bond is

approximately 115 kcal/mol, which is considerably lower than the roughly 162 kcal/mol for a
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C=O bond. This inherent weakness contributes to the higher reactivity of thiocarbonyl

compounds.

The structure of ethyl dithioacetate can be represented by the following resonance structures,

which illustrate the delocalization of electron density and highlight the electrophilic nature of the

thiocarbonyl carbon:

Caption: Resonance contributors of ethyl dithioacetate.

The polarizability of sulfur is also greater than that of oxygen, making the thiocarbonyl group

"softer" in the context of hard and soft acid-base theory. This property influences its reactivity

towards different types of nucleophiles.

Synthesis of Ethyl Dithioacetate
The synthesis of dithioesters like ethyl dithioacetate can be achieved through several

methods. A common and effective approach involves the reaction of a Grignard reagent with

carbon disulfide, followed by alkylation.

Recommended Synthetic Protocol: Grignard-Based
Synthesis
This protocol outlines a reliable method for the laboratory-scale synthesis of ethyl
dithioacetate. The causality behind the choice of reagents and conditions is explained to

provide a deeper understanding of the process.

Experimental Protocol:

Step 1: Formation of the Dithiocarboxylate Salt

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings

(1.1 eq).

Add a small crystal of iodine to initiate the reaction.
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Add a solution of methyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the

dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

The disappearance of the magnesium indicates the formation of methylmagnesium bromide.

Cool the Grignard reagent to 0 °C in an ice bath.

Slowly add a solution of carbon disulfide (1.2 eq) in anhydrous diethyl ether. This step is

highly exothermic and requires careful temperature control to prevent side reactions. The

formation of a reddish-brown precipitate of the magnesium dithiocarboxylate salt will be

observed.

Step 2: Alkylation to Form Ethyl Dithioacetate

After the addition of carbon disulfide is complete, allow the mixture to stir at room

temperature for 1-2 hours to ensure complete formation of the dithiocarboxylate.

Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

The reaction mixture is then stirred at room temperature overnight. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of ammonium chloride.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

The crude product is purified by vacuum distillation to yield pure ethyl dithioacetate.
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Start Materials:
- Methyl Bromide

- Magnesium
- Carbon Disulfide

- Ethyl Iodide

Step 1: Grignard Reagent Formation
(Methylmagnesium Bromide)

Step 2: Dithiocarboxylate Formation
(Reaction with CS₂)

Step 3: Alkylation
(Reaction with Ethyl Iodide)

Step 4: Aqueous Workup
(Quenching and Extraction)

Step 5: Purification
(Vacuum Distillation)

Final Product:
Ethyl Dithioacetate

Click to download full resolution via product page

Caption: Workflow for the synthesis of ethyl dithioacetate.
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Physicochemical and Spectroscopic Properties
Ethyl dithioacetate is a reddish-orange liquid with a characteristic pungent odor. A summary of

its key physical properties is provided in the table below.

Property Value

Molecular Weight 120.24 g/mol

Boiling Point 61 °C at 23 mmHg

Density 1.048 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.568

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of

ethyl dithioacetate.

¹H NMR Spectroscopy (Predicted):

δ ~1.3 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group, coupled to

the adjacent methylene protons.

δ ~2.5 ppm (s, 3H): Singlet corresponding to the methyl protons adjacent to the thiocarbonyl

group.

δ ~3.2 ppm (q, 2H): Quartet corresponding to the methylene protons of the ethyl group,

coupled to the adjacent methyl protons.

¹³C NMR Spectroscopy (Predicted):

δ ~14 ppm: Signal for the methyl carbon of the ethyl group.

δ ~30 ppm: Signal for the methylene carbon of the ethyl group.

δ ~45 ppm: Signal for the methyl carbon adjacent to the thiocarbonyl group.
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δ ~225 ppm: Characteristic downfield signal for the thiocarbonyl carbon.

Infrared (IR) Spectroscopy:

The most characteristic feature in the IR spectrum of ethyl dithioacetate is the C=S stretching

vibration. This band is typically of medium intensity and appears in the range of 1100-1300

cm⁻¹. For ethyl dithioacetate, a strong band is observed around 1197 cm⁻¹. Other significant

bands include C-H stretching vibrations around 2900-3000 cm⁻¹ and various fingerprint region

absorptions.

Mass Spectrometry (MS):

In the electron ionization mass spectrum of ethyl dithioacetate, the molecular ion peak (M⁺)

would be observed at m/z = 120. Common fragmentation patterns would involve the loss of the

ethyl group ([M - 29]⁺), the ethylthio group ([M - 61]⁺), and the methyl group ([M - 15]⁺).

Chemical Reactivity and Applications in Drug
Development
The reactivity of ethyl dithioacetate is dominated by the electrophilic nature of the thiocarbonyl

carbon and the ability of the adjacent C-H bonds to be deprotonated.

Reactions with Nucleophiles
Ethyl dithioacetate readily reacts with a variety of nucleophiles at the thiocarbonyl carbon.

This reactivity is central to its utility in organic synthesis. For instance, it reacts with amines to

form thioamides, a reaction that has been utilized in the synthesis of complex molecules.

Ethyl Dithioacetate + Amine (R-NH₂) Thioamide + EthanethiolNucleophilic Acyl Substitution

Click to download full resolution via product page

Caption: General reaction of ethyl dithioacetate with amines.

Applications in Medicinal Chemistry
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4.2.1. Dithioesters as Cysteine-Selective H₂S Donors

A particularly exciting application of dithioesters in drug development is their role as tunable,

cysteine-selective hydrogen sulfide (H₂S) donors. H₂S is a crucial biological signaling molecule,

and the development of compounds that can release it in a controlled manner is of great

therapeutic interest. Dithioesters have been shown to react with the thiol group of cysteine

residues in proteins to release H₂S. This selectivity for cysteine over other biological thiols like

glutathione is a significant advantage. The rate of H₂S release can be modulated by altering the

substituents on the dithioester, offering a powerful tool for developing targeted H₂S-based

therapies.

4.2.2. Bioisosteric Replacement of Esters

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by

another with similar steric and electronic properties to improve a drug's characteristics, is a

cornerstone of drug design. Dithioesters can be considered as bioisosteres of esters.

Replacing an ester with a dithioester can significantly alter a molecule's metabolic stability,

lipophilicity, and receptor binding affinity. This strategy can be employed to overcome

challenges such as rapid hydrolysis of ester-containing drugs by esterases.

Conclusion
Ethyl dithioacetate is a molecule with a rich and versatile chemistry. Its unique structural and

electronic properties, stemming from the thiocarbonyl group, make it a valuable reagent in

organic synthesis and a promising scaffold in the design of novel therapeutic agents. The ability

to act as a controlled source of H₂S and as a bioisosteric replacement for esters highlights its

potential for addressing significant challenges in drug development. Further exploration of the

reactivity and biological activity of ethyl dithioacetate and its derivatives is warranted and is

expected to lead to new and innovative applications in the chemical and pharmaceutical

sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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